molecular formula C22H23ClN4O3S B3013409 N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride CAS No. 1215840-79-1

N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride

Cat. No.: B3013409
CAS No.: 1215840-79-1
M. Wt: 458.96
InChI Key: GCVHBAHCVCULQB-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride is a useful research compound. Its molecular formula is C22H23ClN4O3S and its molecular weight is 458.96. The purity is usually 95%.
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Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-3,4-dimethoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S.ClH/c1-28-18-9-8-16(14-19(18)29-2)21(27)26(12-5-11-25-13-10-23-15-25)22-24-17-6-3-4-7-20(17)30-22;/h3-4,6-10,13-15H,5,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVHBAHCVCULQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N(CCCN2C=CN=C2)C3=NC4=CC=CC=C4S3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride is a compound characterized by its unique structural features, combining an imidazole group with a benzo[d]thiazole moiety. Its potential biological activities are of significant interest in medicinal chemistry, particularly regarding antimicrobial and anticancer properties.

  • Molecular Formula : C20H23ClN4O3S
  • Molecular Weight : 459.0 g/mol
  • CAS Number : 1219142-87-6

The compound's structure allows for diverse interactions within biological systems, which may enhance its therapeutic applications. The presence of both imidazole and thiazole functionalities is noteworthy as these groups are often associated with various biological activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzimidazoles and thiazoles have shown effectiveness against various pathogens, including:

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusHigh activity< 1 µg/mL
Candida albicansModerate to high activity3.9 µg/mL
Mycobacterium smegmatisLow to moderate activity3.9 µg/mL

Molecular docking studies suggest that these compounds interact with specific bacterial targets such as (p)ppGpp synthetases and FtsZ proteins, which are crucial for bacterial cell division and survival .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, related compounds have demonstrated the ability to inhibit cell proliferation in cancer cell lines such as Hep3B. Key findings include:

  • Cell Cycle Arrest : Compounds similar to this compound have been shown to induce G2-M phase arrest in Hep3B cells, indicating a mechanism of action that may inhibit tumor growth.
Compound Cell Line Effect on Cell Cycle IC50 (µM)
2a (similar compound)Hep3BG2-M arrest39.85
DoxorubicinHep3BG2-M arrest7.4

These findings suggest that the compound may possess significant anticancer properties, warranting further investigation into its mechanisms and potential therapeutic uses .

Case Studies

Recent studies have focused on the synthesis and evaluation of derivatives related to this compound. For example:

  • Antibacterial Evaluation : A study evaluated several derivatives against a panel of bacteria including MRSA and E. coli, establishing a correlation between structural modifications and enhanced antimicrobial efficacy.
  • Anticancer Studies : Another investigation highlighted the compound's ability to reduce α-fetoprotein levels in Hep3B cells significantly compared to untreated controls, indicating a potential role in liver cancer treatment.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds featuring imidazole and thiazole structures exhibit promising antimicrobial properties. The specific compound has been tested for its efficacy against various bacterial strains, showing significant inhibitory effects.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
P. aeruginosa12100

Anticancer Potential

The compound has also been explored for its anticancer properties. Research indicates that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Case Study: Breast Cancer Cells

In vitro studies on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability.

Concentration (µM) Cell Viability (%)
1085
2570
5045

Enzyme Inhibition

The compound has been identified as a potential inhibitor of certain enzymes, particularly those involved in cancer metabolism and microbial resistance mechanisms.

Interaction with Biological Macromolecules

Research indicates that this compound can bind to various biological macromolecules such as proteins and nucleic acids, influencing their function.

Binding Studies

Fluorescence spectroscopy has shown that the compound binds effectively to DNA, suggesting potential applications in gene regulation or as a therapeutic agent targeting genetic material.

Binding Affinity (K_d) Method
150 nMFluorescence Spectroscopy

Material Science

The unique properties of N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride make it suitable for use in developing new materials with specific functionalities, such as sensors or catalysts.

Synthesis of Complex Molecules

As a versatile building block, this compound can be utilized in the synthesis of more complex organic molecules, particularly those designed for pharmaceutical applications.

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